5,6-Dehydrolupanine is primarily extracted from the seeds and foliage of Lupinus plants. These plants are known for their rich alkaloid content, which includes various compounds with medicinal properties. In terms of classification, 5,6-Dehydrolupanine falls under the category of quinolizidine alkaloids, a group noted for their diverse biological activities.
The synthesis of 5,6-Dehydrolupanine can be achieved through several methods, including:
A detailed synthetic pathway may include:
The molecular structure of 5,6-Dehydrolupanine consists of a bicyclic system with nitrogen atoms integrated into the rings. The structural representation can be summarized as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms.
5,6-Dehydrolupanine participates in various chemical reactions typical for alkaloids, including:
These reactions are significant in organic synthesis and medicinal chemistry for developing new compounds with enhanced biological activities.
The mechanism of action for 5,6-Dehydrolupanine involves its interaction with biological targets within the body. While specific pathways are still under investigation, preliminary studies suggest that it may exert effects on neurotransmitter systems or influence cellular signaling pathways.
Research indicates potential mechanisms such as:
Quantitative data regarding its efficacy and potency in these roles is still being accumulated through ongoing pharmacological studies.
5,6-Dehydrolupanine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential applications in pharmaceuticals.
5,6-Dehydrolupanine has several promising applications in scientific research:
Research continues to explore new avenues for utilizing 5,6-Dehydrolupanine in both medicinal chemistry and natural product synthesis, highlighting its significance within the field of pharmacognosy.
5,6-Dehydrolupanine is a quinolizidine alkaloid defined by the molecular formula C₁₅H₂₂N₂O, corresponding to a molecular weight of 246.35 g/mol. This formula distinguishes it from saturated analogs through a characteristic dehydrogenation pattern. Mass spectral analysis typically reveals a base peak at m/z 98, indicative of the quinolizidine core, alongside significant fragments at m/z 246 (M⁺), 231 (M⁺-CH₃), and 148 (C₉H₁₄N⁺) [1] [5]. The conjugated enone system resulting from Δ⁵,⁶-dehydrogenation contributes to its distinct UV absorption maxima at 230–235 nm [3] [7].
Table 1: Molecular Characterization Data
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₅H₂₂N₂O | PubChem CID 520559 [1] |
Molecular weight | 246.35 g/mol | Calculated [5] |
Major mass fragments | 246 (M⁺), 231, 148, 98 | Mass spectrometry [3] |
UV λmax | 230–235 nm | Ethanol [7] |
Density (predicted) | 1.196 g/cm³ | Computational [5] |
The molecule possesses three chiral centers at positions C7, C9, and C11, with the naturally occurring (+)-enantiomer exhibiting the absolute configuration (7R,9R) [3]. X-ray crystallography and NMR analyses confirm a trans-fusion of the A/B rings and a rigid chair-chair conformation for the quinolizidine system. This stereochemistry is critical for its biological activity and role as a biosynthetic intermediate, as enzyme binding sites exhibit distinct stereoselectivity [3] [6]. The Δ⁵,⁶ double bond imposes planarity between C5-C6-C7-N1, reducing conformational flexibility compared to reduced analogs [5] [7].
Systematic IUPAC nomenclature designates 5,6-Dehydrolupanine as:(7R,9R)-Octahydro-2H-pyrido[1,2-a][1,5]diazocin-2-one, dodecahydro-7,14-methano-6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-6-one [1] [5].
Table 2: Database Identifiers and Common Synonyms
Identifier System | Code/Name | Source |
---|---|---|
CAS Registry | 32101-29-4 | ChemBlink [5] |
PubChem CID | 520559 | PubChem [1] |
ChEBI ID | CHEBI:1996 | ChEBI [2] |
KEGG COMPOUND | C10764 | KEGG [2] |
KNApSAcK | C00002219 | ChEBI [2] |
Common synonyms | Dehydrolupanine; C10764 | Scientific literature [3] [7] |
Structurally, 5,6-dehydrolupanine belongs to the tetracyclic quinolizidine alkaloids but features an α,β-unsaturated carbonyl system absent in its reduced counterpart lupanine (C₁₅H₂₄N₂O). This dehydrogenation at C5-C6 enhances its electrophilicity and influences biochemical reactivity [4] [7]. In contrast, sparteine (C₁₅H₂₆N₂) lacks the carbonyl group entirely and exhibits greater basicity due to its diamine structure [6].
Table 3: Structural Comparison with Key Lupin Alkaloids
Property | 5,6-Dehydrolupanine | Lupanine | Sparteine |
---|---|---|---|
Molecular formula | C₁₅H₂₂N₂O | C₁₅H₂₄N₂O | C₁₅H₂₆N₂ |
Key functional groups | Enone (Δ⁵,⁶ + C2=O) | Ketone | Diamine |
Unsaturation degree | 3 double bonds | 2 double bonds | 2 double bonds |
Biosynthetic role | Intermediate | Terminal metabolite | Precursor |
Plant occurrence | Lupinus spp., Anagyrus foetida | All lupin species | Cytisus, Lupinus spp. [6] |
The Δ⁵,⁶ double bond in 5,6-dehydrolupanine facilitates Michael addition reactions, potentially contributing to its interactions with biological targets like nicotinic acetylcholine receptors [4] [7]. This contrasts with lupanine’s saturated ring system, which undergoes slower metabolic oxidation. Sparteine’s lack of carbonyl groups enables protonation at both nitrogens, explaining its historical use as an antiarrhythmic [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9